molecular formula C16H10BrClN2O2 B1335749 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-43-5

1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1335749
CAS No.: 618102-43-5
M. Wt: 377.62 g/mol
InChI Key: OMZRYNOJVXGJHV-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound traces its origins to the broader evolution of pyrazole chemistry, which began with the foundational work of German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" for this class of heterocyclic compounds. The systematic exploration of pyrazole carboxylic acids gained momentum through the pioneering synthetic methodologies developed by Hans von Pechmann in 1898, who established early protocols for pyrazole synthesis using acetylene and diazomethane. The specific development of substituted pyrazole carboxylic acids, including those bearing halogenated aromatic substituents, emerged as a distinct research area in the mid-twentieth century when researchers recognized the potential for enhanced biological activity through strategic substitution patterns.

The evolution of synthetic approaches to pyrazole-4-carboxylic acids received significant advancement through the work described in Nature, where researchers developed novel routes involving Sandmeyer-type reactions from pyrazole-4-diazonium chlorides. This methodology proved particularly valuable for preparing 1-substituted pyrazole-4-carboxylic acids, establishing precedents for the synthetic strategies later employed in the preparation of compounds such as this compound. The introduction of halogenated aromatic substituents into pyrazole frameworks gained prominence as researchers sought to modulate electronic properties and enhance biological activities through systematic structural modifications.

Contemporary synthetic developments have focused on optimizing reaction conditions and exploring new methodologies for constructing complex pyrazole derivatives. Recent advances in the field have demonstrated that the synthesis of halogenated pyrazole carboxylic acids typically involves multi-step procedures beginning with the formation of hydrazine intermediates, followed by cyclization reactions with appropriately substituted precursors. These methodological improvements have enabled the efficient preparation of diverse pyrazole carboxylic acid derivatives, including the specific compound under investigation.

Position within Heterocyclic Chemistry Research

Within the broader landscape of heterocyclic chemistry research, this compound occupies a distinctive position as a representative member of the five-membered nitrogen-containing heterocycles that constitute over half of all known organic compounds. The compound exemplifies the fundamental characteristics of pyrazoles, which are defined as heterocycles containing two adjacent nitrogen atoms in a five-membered ring structure with three carbon atoms. This structural motif has garnered extensive attention due to its versatility in pharmaceutical applications and its role as a synthetic intermediate in the preparation of more complex bioactive molecules.

The significance of this compound within heterocyclic research is further emphasized by its inclusion in the broader category of azole compounds, which encompasses pyrazoles, imidazoles, oxazoles, triazoles, and other related structures that demonstrate remarkable biological activities. Research investigations have demonstrated that pyrazole derivatives, particularly those bearing multiple aromatic substituents, exhibit enhanced stability and diverse reactivity patterns that make them valuable scaffolds for drug discovery and development. The presence of both bromine and chlorine substituents in this particular compound provides unique electronic characteristics that distinguish it from simpler pyrazole derivatives.

Recent comprehensive reviews of heterocyclic chemistry have positioned pyrazole carboxylic acids as particularly important members of this compound class due to their ability to participate in hydrogen bonding interactions through the carboxylic acid functionality while maintaining the aromatic character and electronic properties of the pyrazole ring. The dual halogenation pattern observed in this compound represents an advanced level of structural complexity that enables fine-tuning of physicochemical properties for specific applications.

Significance in Pyrazole-Based Compound Studies

The significance of this compound within pyrazole-based compound studies stems from its representation of advanced structural complexity achieved through strategic halogen substitution and carboxylic acid incorporation. Research investigations have demonstrated that pyrazole derivatives bearing halogenated aromatic substituents exhibit enhanced biological activities compared to their non-halogenated counterparts, particularly in anti-inflammatory and anticancer applications. The specific substitution pattern observed in this compound, featuring both para-bromophenyl and para-chlorophenyl groups, provides a unique platform for investigating structure-activity relationships within the pyrazole series.

Studies focusing on pyrazole carboxylic acids have revealed that the carboxylic acid functionality significantly influences the pharmacological profile of these compounds by enhancing water solubility and enabling specific interactions with biological targets. The presence of this functional group in this compound positions it as a valuable model compound for understanding how carboxylation affects the biological activity of halogenated pyrazole derivatives. Research has shown that compounds bearing similar structural features demonstrate promising activities against various therapeutic targets, including enzymes involved in inflammatory processes and cancer cell proliferation.

The dual halogenation pattern in this compound has particular significance for medicinal chemistry research, as halogen atoms can serve as bioisosteres for other functional groups while providing unique electronic effects that modulate biological activity. Investigations into pyrazole derivatives with para-bromophenyl substituents have demonstrated potent inhibitory effects against metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and alpha-glycosidase, suggesting potential applications in neurodegenerative disorders and metabolic diseases. The incorporation of both bromine and chlorine substituents in a single molecule provides researchers with a valuable tool for studying the combined effects of different halogen substitutions on biological activity.

Contemporary research has demonstrated that pyrazole carboxylic acids bearing halogenated aromatic substituents can serve as versatile synthetic intermediates for the preparation of more complex bioactive molecules through various chemical transformations. The structural features of this compound make it particularly suitable for further derivatization through esterification, amidation, and other functional group transformations that can lead to libraries of related compounds for biological screening.

Current Academic Research Landscape

The current academic research landscape surrounding this compound reflects the broader trends in heterocyclic chemistry and medicinal chemistry research, with particular emphasis on the development of novel bioactive compounds and the exploration of structure-activity relationships. Recent publications have highlighted the growing interest in pyrazole derivatives as potential therapeutic agents, with research groups worldwide investigating various substitution patterns and functional group modifications to optimize biological activities. The compound has gained attention as both a synthetic target and a potential lead compound for further development in pharmaceutical applications.

Contemporary research investigations have focused on developing efficient synthetic methodologies for preparing halogenated pyrazole carboxylic acids, with particular attention to optimizing yields and reducing reaction times. Studies have demonstrated that the synthesis of compounds such as this compound typically involves condensation reactions between appropriately substituted hydrazines and carbonyl compounds, followed by cyclization and functional group transformations. Recent advances in synthetic chemistry have enabled researchers to prepare these compounds with improved efficiency and purity compared to earlier methodologies.

Research Focus Area Key Findings Institutional Involvement
Synthetic Methodology Multi-step synthesis involving hydrazine condensation and cyclization reactions Multiple international research groups
Biological Activity Screening Demonstrated potential in anti-inflammatory and enzyme inhibition studies Pharmaceutical research institutions
Structure-Activity Relationships Halogen substitution patterns significantly influence biological activity Medicinal chemistry laboratories
Analytical Characterization Comprehensive spectroscopic and analytical data available Chemical analysis facilities

Current academic interest in this compound extends beyond its individual properties to encompass its role as a representative member of the broader class of halogenated pyrazole carboxylic acids. Research groups have initiated systematic studies to compare the biological activities of various substitution patterns, with this compound serving as a key reference compound for understanding the effects of dual halogenation. These comparative studies have provided valuable insights into the relationship between chemical structure and biological activity within this compound class.

The research landscape has also been influenced by advances in analytical techniques that enable more detailed characterization of these compounds and their interactions with biological targets. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have provided comprehensive data on the structural features and purity of this compound, facilitating its use in biological studies and synthetic applications. The availability of high-purity samples through commercial suppliers has further accelerated research progress by enabling researchers to focus on biological evaluations rather than synthetic development.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZRYNOJVXGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390998
Record name 2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic Acid
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Molecular Weight

377.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-43-5
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
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Record name 2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic Acid
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Record name 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Preparation Methods

Pyrazole Core Formation via Cyclization

A common approach involves the cyclization of 1,3-diketones or β-ketoesters with hydrazine or substituted hydrazines to form the pyrazole ring. For example, methyl ketones substituted with 4-bromophenyl and 4-chlorophenyl groups undergo Claisen condensation with dimethyl oxalate to yield β-ketoesters, which then cyclize with hydrazine to form methyl 1H-pyrazole-5-carboxylate derivatives. Subsequent hydrolysis yields the corresponding carboxylic acids.

Ester Hydrolysis to Carboxylic Acid

The ester group at the 5-position is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide or lithium hydroxide) to afford the free carboxylic acid. This step is crucial for obtaining the target this compound.

Alternative Routes via Chalcone Intermediates

Some methods utilize chalcones derived from Claisen–Schmidt condensation of 4-bromo/4-chlorophenyl acetophenones with aromatic aldehydes. These chalcones then undergo cyclization with hydrazine derivatives to form pyrazoline intermediates, which can be oxidized or further transformed to pyrazole carboxylic acids.

Representative Experimental Procedure

A typical synthesis might proceed as follows:

Step Reagents & Conditions Outcome
1. Claisen Condensation 4-bromoacetophenone + diethyl oxalate, base (e.g., sodium ethoxide), reflux Formation of β-ketoester intermediate
2. Cyclization β-ketoester + hydrazine hydrate, ethanol, 50–90 °C Formation of methyl 1-(4-bromophenyl)-1H-pyrazole-5-carboxylate
3. Aryl Substitution Copper-catalyzed coupling with 4-chlorophenyl iodide, K2CO3 base Introduction of 4-chlorophenyl at C-3 position
4. Hydrolysis LiOH or NaOH in aqueous ethanol, room temperature to reflux Conversion of ester to carboxylic acid

Analytical Characterization

The synthesized compound is typically characterized by:

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic protons, pyrazole ring protons, and carboxylic acid carbon signals.
  • IR Spectroscopy: Characteristic absorption bands for carboxylic acid (broad O–H stretch ~3300 cm^-1, C=O stretch ~1700 cm^-1).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound.
  • X-ray Crystallography: Used in some studies to confirm the molecular structure and stereochemistry.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 4-bromoacetophenone, 4-chloroacetophenone, diethyl oxalate, hydrazine hydrate
Solvents Ethanol, aqueous ethanol, sometimes DMSO or DMF for NMR analysis
Catalysts/Base Sodium ethoxide, potassium carbonate, copper catalysts for coupling reactions
Reaction Temperatures 50–90 °C for cyclization; reflux for Claisen condensation
Reaction Times 1–4 hours typical for cyclization and coupling steps
Yield Range Moderate to good (40–85%) depending on step and purification method
Purification Methods Silica gel column chromatography using ethyl acetate/hexane mixtures
Characterization Techniques ^1H NMR, ^13C NMR, IR, MS, X-ray diffraction

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the yield and purity of the pyrazole intermediate.
  • Copper-catalyzed coupling reactions enable selective arylation at the pyrazole C-3 position with high regioselectivity.
  • Hydrolysis conditions must be carefully controlled to avoid decomposition of the pyrazole ring.
  • Crystallographic studies confirm the racemic nature and molecular conformation of the final compound, which is important for biological activity studies.
  • Alternative synthetic routes via chalcone intermediates provide access to pyrazoline derivatives that can be oxidized to pyrazoles, offering synthetic flexibility.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Products Key Findings Sources
Nucleophilic Substitution (Br) K2_2CO3_3, aryl amines, Pd catalysis1-(4-Aminophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidBromine at the para-position is replaced by amines under palladium-catalyzed cross-coupling conditions.
Halogen Exchange CuI, diamines, aryl iodides1-(4-Iodophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidBromine undergoes exchange with iodine in the presence of CuI catalysts.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes derivatization to form esters, amides, or acyl chlorides.

Reaction Type Reagents/Conditions Products Key Findings Sources
Esterification SOCl2_2, ethanolEthyl 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylateQuantitative yield achieved via acid chloride intermediate.
Amide Formation HATU, DIPEA, oseltamivir phosphate1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide derivativesCondensation with amines proceeds efficiently under mild conditions.
Acyl Chloride Synthesis SOCl2_2, thionyl chloride1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chlorideUsed as an intermediate for further nucleophilic substitutions.

Cyclization and Heterocycle Formation

The pyrazole ring participates in cycloaddition or annulation reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products Key Findings Sources
Pyrazolo-Pyridine Synthesis 1,3-Diketones, hydrazine derivativesPyrazolo[3,4-b]pyridine derivativesCyclization occurs via hydrazine-mediated ring closure under acidic conditions.
Thiadiazine Formation Mercaptoacetaldehyde, HFIP5,6-Dihydro-5-hydroxy-4H-1,3,4-thiadiazinesFollowed by dehydration to yield trifluoromethylpyrazoles.

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura and related couplings.

Reaction Type Reagents/Conditions Products Key Findings Sources
Suzuki Coupling Pd(PPh3_3)4_4, aryl boronic acids1-(4-Arylphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidHigh regioselectivity for aryl group introduction at the bromine site.
Buchwald-Hartwig Amination Pd2_2(dba)3_3, Xantphos, amines1-(4-Aminophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidEfficient C–N bond formation under microwave irradiation.

Reduction and Oxidation

The carboxylic acid group and halogenated aromatic rings exhibit limited redox activity under standard conditions.

Reaction Type Reagents/Conditions Products Key Findings Sources
Carboxylic Acid Reduction LiAlH4_4, THF1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-methanolLow yield due to steric hindrance; ester intermediates improve efficiency.
Aromatic Ring Oxidation KMnO4_4, acidic conditionsDegradation products (quinones, CO2_2)Harsh conditions lead to decomposition rather than selective oxidation.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. For instance, pyrazole derivatives, including this compound, have been studied for their potential to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .

Case Study:
A study highlighted the synthesis of novel pyrazole derivatives that exhibited significant anti-inflammatory activity, demonstrating that modifications to the 1H-pyrazole structure can enhance therapeutic efficacy. The compounds were evaluated using in vitro assays against COX-1 and COX-2 enzymes, revealing promising results .

Agricultural Chemistry

Herbicide and Pesticide Formulation:
The compound is utilized in the formulation of agrochemicals, particularly as a potential herbicide or pesticide. Its ability to interact with specific biochemical pathways in plants makes it valuable for improving crop yields and protecting against pests .

Case Study:
Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. In field trials, certain formulations led to significant reductions in weed biomass while maintaining crop health, indicating their effectiveness as environmentally friendly herbicides .

Enzyme Inhibition Studies:
This compound plays a significant role in biochemical research focused on enzyme inhibition and receptor binding studies. Understanding these interactions is crucial for developing targeted therapies for various diseases.

Case Study:
A study investigated the inhibitory effects of pyrazole derivatives on specific kinases involved in cancer pathways. The results indicated that certain modifications to the pyrazole structure could enhance selectivity and potency against target kinases, providing insights into designing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity of pyrazole derivatives arises from substitutions on the phenyl rings and modifications to the pyrazole core. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Core Modification Melting Point/Decomposition Key Properties
Target Compound 1-(4-BrPh), 3-(4-ClPh) Pyrazole-5-carboxylic acid Not reported High lipophilicity due to halogenated aryl groups; used in PET tracer synthesis
1-(4-ClPh)-3-(2,4-diCl-5-FPh)-1H-pyrazole-5-carboxylic acid 1-(4-ClPh), 3-(2,4-diCl-5-FPh) Pyrazole-5-carboxylic acid Not reported Enhanced lipophilicity and steric bulk from multiple halogens
3-(4-ClPh)-1H-pyrazole-5-carboxylic acid 3-(4-ClPh) Pyrazole-5-carboxylic acid 240–242°C (decomp.) High thermal stability; used in fragment-based drug discovery
1-(4-ClPh)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-ClPh), 4-(2-hydroxyethyl) 4,5-Dihydro pyrazole with ketone Not reported Increased hydrophilicity from hydroxyethyl group
1-(4-BrPh)-5-Ph-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-BrPh), 5-Ph 4,5-Dihydro pyrazole Discontinued (commercial availability) Planar distortion reduces conjugation; discontinued due to synthesis challenges

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents enhance lipophilicity and electron-withdrawing effects, influencing acidity (pKa) of the carboxylic acid group. The target compound’s dual halogenation may improve binding to hydrophobic enzyme pockets .
  • Core Modifications : Dihydro pyrazole derivatives (e.g., 4,5-dihydro) exhibit reduced aromaticity, altering solubility and reactivity compared to fully conjugated pyrazoles .

Key Insights :

  • The target compound’s role in PET tracers highlights its utility in diagnostic applications, whereas halogenated analogues with oxadiazole moieties () show promise in anti-inflammatory therapy .
  • Antimicrobial activity is strongly influenced by substituent polarity; hydrophilic groups (e.g., hydroxyethyl in ) may reduce efficacy against Gram-negative bacteria .

Physicochemical and Commercial Considerations

  • Solubility : Carboxylic acid derivatives generally exhibit poor aqueous solubility, necessitating ester prodrug formulations (e.g., ethyl ester in ) .
  • Commercial Availability : Several analogues, such as 1-(4-BrPh)-5-Ph-4,5-dihydro pyrazole, are discontinued due to synthesis complexity or stability issues .

Biological Activity

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 618102-43-5) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H10BrClN2O2C_{16}H_{10}BrClN_{2}O_{2}. The synthesis typically involves the cyclization of hydrazine derivatives with suitable carbonyl compounds under basic conditions. The compound can also be synthesized through various methods, including oxidation of corresponding alcohols or aldehydes .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets, leading to a range of pharmacological effects. Key areas of activity include:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that compounds in the pyrazole class can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Some studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : It is suggested that this compound interacts with specific receptors or signaling pathways that modulate cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Studies : A series of pyrazole derivatives were tested for antibacterial activity. Compounds similar to this compound showed significant inhibition against E. coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Activity : In a model of carrageenan-induced paw edema in rats, derivatives exhibited substantial anti-inflammatory effects comparable to standard treatments such as ibuprofen .
  • Anticancer Activity : In vitro studies indicated that certain pyrazoles could effectively induce apoptosis in breast cancer cell lines (e.g., MCF-7), suggesting their potential as therapeutic agents .

Data Tables

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusModerate inhibition
Anti-inflammatoryRat paw edema modelComparable to ibuprofen
AnticancerMCF-7 cell lineInduction of apoptosis

Q & A

What are the established synthetic routes for 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. A common method involves reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones, followed by cyclization with malononitrile derivatives . Yield optimization requires precise control of temperature (e.g., 120°C for cyclization), solvent polarity (DMF for PCC-mediated oxidations), and stoichiometric ratios of reagents (e.g., 1:3 molar ratio of pyrazole precursor to oxidizing agent) .

How is X-ray crystallography utilized to resolve structural ambiguities in pyrazole derivatives like this compound?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) confirms the planar pyrazole core and dihedral angles between aromatic substituents, critical for understanding steric and electronic effects. For example, the pyrazole ring in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl), indicating restricted rotation due to steric hindrance . Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement protocols (SHELX software) are standardized to achieve R-factors <0.08 .

What contradictions exist in reported biological activities of structurally analogous pyrazole-carboxylic acids, and how can they be resolved?

Advanced Research Question
Some analogs exhibit anti-inflammatory activity (e.g., 59.5% edema inhibition at 100 mg/kg) but conflicting toxicity profiles (severity index SI = 0.75–1.17 vs. indomethacin’s SI = 2.67) . Discrepancies arise from assay variability (e.g., carrageenan-induced vs. COX-2 inhibition models) and substituent effects. Resolution requires meta-analyses of dose-response curves, pharmacokinetic profiling (e.g., plasma stability in ), and computational toxicity prediction (e.g., ProTox-II) to isolate structure-activity relationships (SAR).

What computational strategies are employed to predict the binding affinity of this compound to biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like carbonic anhydrase or cyclooxygenase. For example, pyrazole-carboxylic acids show affinity for CA-II (Ki ~10 nM) due to hydrogen bonding with Thr200 and Zn²⁺ coordination . Parameterization of trifluoromethyl groups requires charge derivation via Gaussian09 at the B3LYP/6-31G* level. Validation against crystallographic data (e.g., PDB 1XT) ensures accuracy in pose prediction .

How do electronic effects of substituents (Br, Cl, CF₃) modulate the compound’s spectroscopic properties?

Basic Research Question
UV-Vis and fluorescence spectra (e.g., λem = 356 nm in DMSO) reveal bathochromic shifts due to electron-withdrawing groups (Cl, Br) enhancing conjugation. IR spectroscopy confirms carboxylic acid C=O stretches at ~1700 cm⁻¹, while <sup>1</sup>H-NMR detects deshielded aromatic protons (δ 7.5–8.1 ppm) . Comparative studies in solvents of varying polarity (e.g., hexane vs. DMSO) quantify solvatochromism, aiding in photophysical applications .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question
Multi-step syntheses face yield drops at scale due to intermediate instability (e.g., oxidation of pyrazole-methanol to aldehyde using PCC/DMF) . Mitigation strategies include:

  • Process Optimization : Switch to catalytic TEMPO/NaClO for greener oxidation.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of slow evaporation.
  • Quality Control : Implement inline FTIR to monitor reaction progress and minimize byproducts .

How does the crystal packing of this compound influence its solubility and formulation potential?

Advanced Research Question
SC-XRD reveals intermolecular hydrogen bonds (O–H···N, ~2.8 Å) and π-π stacking (3.5 Å), contributing to low aqueous solubility (<1 mg/mL) . Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) improves solubility. Thermal analysis (DSC/TGA) guides polymorph selection, with Form I showing higher melting points (mp >200°C) and stability .

What are the limitations of current SAR studies on this compound, and how can they be addressed?

Advanced Research Question
Limited SAR data exist for halogenated pyrazoles. A 2020 study identified 1,3,4-oxadiazole hybrids with enhanced anti-inflammatory activity but overlooked metabolic stability . Addressing this requires:

  • Diverse Analog Libraries : Introduce bioisosteres (e.g., replacing Br with CF₃) via Suzuki-Miyaura coupling.
  • ADME Profiling : Microsomal assays (e.g., human liver microsomes) to assess CYP450 interactions.
  • High-Throughput Screening : Test against kinase panels to identify off-target effects .

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